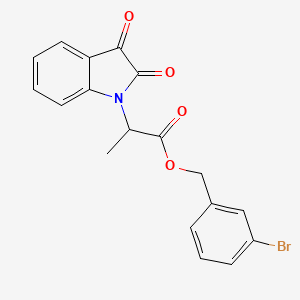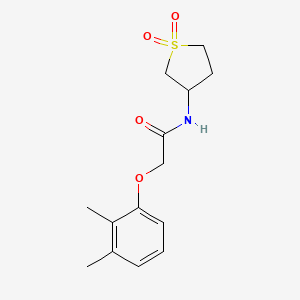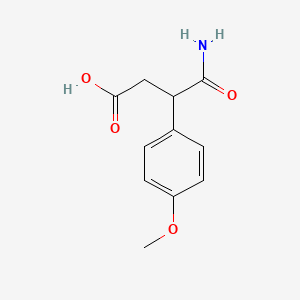![molecular formula C18H16N4O2 B4050161 8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4050161.png)
8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound , has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been reported .Applications De Recherche Scientifique
Anti-Tubercular Activity
Research has demonstrated the potential of substituted quinazoline derivatives, including those structurally related to "8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4(3H)-one", as significant anti-tubercular agents. These compounds have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some showing significant activity at various concentrations. This highlights the compound's relevance in the search for new treatments for tuberculosis, particularly in light of increasing antibiotic resistance (Maurya et al., 2013).
Cytotoxic and Anti-Tumor Mechanisms
Studies have also explored the cytotoxicity and anti-tumor mechanisms of quinazolinone derivatives, indicating their potential as dual-targeted anti-cancer agents. Previous research using lead compounds structurally similar to the one has shown potent anti-tubulin activity, suggesting a promising avenue for developing new anti-cancer agents. These compounds have been assessed for their ability to inhibit tumor growth and explore the underlying anti-cancer mechanisms, marking a significant step forward in cancer therapeutics (Hour et al., 2013).
Synthesis and Evaluation for Various Biological Activities
The synthesis and biological evaluation of new derivatives, including anti-inflammatory and antimicrobial activities, have been a focal area of research. This encompasses the development of heterocyclic derivatives with potential anti-inflammatory properties and the synthesis of compounds for evaluation as antimicrobial agents. Such studies are crucial for expanding the compound's applicability in treating various diseases, highlighting its versatility and potential as a pharmaceutical agent (Fahmy et al., 2012).
Novel Synthesis Methods and Drug Development
Research into novel synthesis methods for antitumor compounds, including those related to "this compound", underscores the ongoing efforts to develop more effective and selective cancer treatments. These studies not only aim to improve the synthesis efficiency of such compounds but also to understand their pharmacological activities better, paving the way for the development of new drugs with improved efficacy and safety profiles (Bang-guo, 2008).
Propriétés
IUPAC Name |
8-methoxy-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-7-16-20-13(9-21(16)8-12)10-22-11-19-17-14(18(22)23)4-3-5-15(17)24-2/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKKYQMTHPLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN3C=NC4=C(C3=O)C=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4050083.png)
![N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4050087.png)


![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4050111.png)



![methyl 11-(4-chloro-3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050153.png)


![1-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4050175.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4050177.png)
